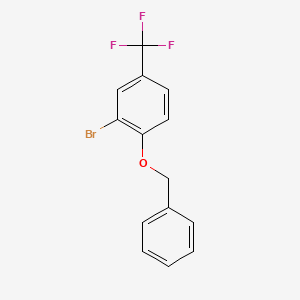

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGCXRMJHAZXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596206 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-32-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a substituted aromatic ether of significant interest in the fields of medicinal chemistry and drug development.[1] Its unique trifluoromethyl and bromo functionalities, combined with a benzyl ether protecting group, make it a versatile synthetic intermediate. The trifluoromethyl group is a common bioisostere for other chemical groups and can enhance metabolic stability and binding affinity of drug candidates. The bromo substituent provides a reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions. This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis, and explains the critical causality behind each experimental choice.

Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing aryl ethers such as the target molecule is the Williamson ether synthesis.[2][3] This venerable reaction, first reported in 1850, remains unsurpassed for its versatility and efficiency.[2] The core of this strategy involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4]

Causality of Component Selection:

-

The Nucleophile Precursor: The synthesis logically commences with 2-bromo-4-(trifluoromethyl)phenol .[5] This phenol is sufficiently acidic (pKa ≈ 8-10) to be deprotonated by a moderately strong base.[6]

-

The Base: While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is a superior choice for this specific transformation.[6][7] It is a non-hygroscopic, easy-to-handle solid that is strong enough to deprotonate the phenol to a sufficient equilibrium concentration of the reactive phenoxide. The use of a milder base minimizes potential side reactions.[6]

-

The Electrophile: Benzyl bromide is an ideal electrophile for this SN2 reaction. It is a primary halide, which is highly reactive towards SN2 displacement, and it lacks β-hydrogens, making the competing E2 elimination reaction impossible.[6]

-

The Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is crucial. These solvents effectively solvate the potassium cation of the intermediate phenoxide salt without solvating the phenoxide anion itself, thereby maintaining its high nucleophilicity. They also ensure the reactants remain in the solution phase.[7][8]

Reaction Mechanism

The synthesis proceeds in two fundamental steps, which are visually detailed in the diagram below. First, the potassium carbonate deprotonates the hydroxyl group of 2-bromo-4-(trifluoromethyl)phenol, forming the potassium 2-bromo-4-(trifluoromethyl)phenoxide intermediate. This phenoxide is a potent nucleophile. The second step is the SN2 attack of the phenoxide on the electrophilic methylene carbon of benzyl bromide, displacing the bromide leaving group and forming the desired C-O ether bond.

Quantitative Data and Reaction Parameters

The following table summarizes the key reagents and conditions for a representative laboratory-scale synthesis.

| Parameter | Value | Rationale |

| Reactants | ||

| 2-Bromo-4-(trifluoromethyl)phenol | 1.0 eq | Limiting Reagent |

| Benzyl Bromide | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the phenoxide. |

| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 eq | Excess base drives the deprotonation equilibrium forward.[7] |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | ~0.5 M concentration | Anhydrous grade is critical to prevent quenching of the base.[8] |

| Conditions | ||

| Temperature | 60 - 80 °C | Gentle heating accelerates the SN2 reaction rate.[8] |

| Reaction Time | 4 - 8 hours | Progress should be monitored by Thin-Layer Chromatography (TLC).[7] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative side reactions and protects reagents.[8] |

| Outcome | ||

| Expected Yield | 80 - 95% | This is a high-yielding reaction when performed under proper conditions. |

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and purification steps to ensure a high-purity final product.

Reagent Setup and Reaction Initiation

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-(trifluoromethyl)phenol (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.

-

Begin vigorous stirring under a positive pressure of nitrogen. Stir the suspension at room temperature for 15-20 minutes to facilitate initial salt formation.

-

Using a syringe, add benzyl bromide (1.1 eq) dropwise to the stirring suspension over 5 minutes.

-

Heat the reaction mixture to 70 °C using an oil bath.

Reaction Monitoring

-

Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system (e.g., 9:1 v/v).

-

The reaction is complete when the starting phenol spot (visualized by UV light or appropriate stain) is no longer visible.

Work-up and Extraction

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a separatory funnel containing cold deionized water (approximately 10 times the volume of DMF used).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with deionized water (2x) and then with a saturated aqueous sodium chloride solution (brine) (1x). This removes residual DMF and inorganic salts.[7][8]

Drying and Concentration

-

Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute the column using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to afford the pure 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene as a white solid or colorless oil.[8]

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

-

2-Bromo-4-(trifluoromethyl)phenol: May cause skin and eye irritation. Avoid inhalation of dust.

-

Benzyl Bromide: Corrosive, a lachrymator (causes tearing), and harmful if swallowed or inhaled. Handle exclusively in a fume hood.[9]

-

N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. Handle with care.

-

Potassium Carbonate: Can cause skin and eye irritation.[6]

Dispose of all chemical waste in accordance with institutional and local regulations.[10]

References

-

1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491. PubChem. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211. PubChem. Available at: [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma TIDES. Available at: [Link]

-

in the chemical literature: Williamson ether synthesis. Chem Help ASAP (YouTube). Available at: [Link]

-

Williamson ether synthesis (video). Khan Academy. Available at: [Link]

-

Williamson Ether Synthesis. Professor Dave Explains (YouTube). Available at: [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available at: [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.

Sources

- 1. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, CasNo.200956-32-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. 2-Bromo-4-(trifluoromethyl)phenol - [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene for Advanced Research Applications

Abstract

This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and reactivity of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene , a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The strategic positioning of the benzyloxy, bromo, and trifluoromethyl moieties on the benzene scaffold makes this compound a versatile building block for the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Chemical Synthesis

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (CAS No. 200956-32-7) is an aromatic compound of significant interest due to its trifunctional nature. The presence of a trifluoromethyl group offers a powerful tool to modulate the physicochemical and pharmacological properties of target molecules, often enhancing metabolic stability and binding affinity.[1][2] The bromo substituent serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Finally, the benzyloxy group acts as a robust protecting group for a phenolic hydroxyl, which can be cleaved in later synthetic stages to reveal a key pharmacophore. This unique combination of functional groups makes it a valuable precursor for the synthesis of novel therapeutic agents and advanced materials.[5][6]

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, reaction optimization, and application. The properties of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 200956-32-7 | [5][6][7] |

| Molecular Formula | C₁₄H₁₀BrF₃O | [5][6] |

| Molecular Weight | 331.13 g/mol | [8] |

| Appearance | Reported as both liquid and powder | [5][8] |

| Purity | ≥95-97% | [5][6] |

| Storage | Store in a tightly closed container, refrigerated. | [5][6] |

Note: Detailed experimental data such as melting point, boiling point, and comprehensive spectral data are not widely available in peer-reviewed literature and should be determined empirically upon acquisition.

Synthesis of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

The most logical and widely applicable synthetic route to 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a two-step process commencing from p-trifluoromethylphenol. This involves an initial electrophilic bromination followed by a Williamson ether synthesis.

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)phenol

The precursor, 2-Bromo-4-(trifluoromethyl)phenol, is synthesized via the electrophilic bromination of 4-(trifluoromethyl)phenol.

Experimental Protocol: Bromination of 4-(trifluoromethyl)phenol [9]

-

Dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of bromine (1.0 eq.) dropwise to the cooled solution over approximately 2 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Upon reaction completion, wash the mixture with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic phase and remove the solvent under reduced pressure to yield the crude product, 2-bromo-4-(trifluoromethyl)phenol, which can be purified by column chromatography.[9]

Step 2: Benzylation via Williamson Ether Synthesis

The synthesized 2-Bromo-4-(trifluoromethyl)phenol is then subjected to a Williamson ether synthesis to introduce the benzyloxy group. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile, attacking the benzylic carbon of benzyl bromide.[9][10][11]

Experimental Protocol: Benzylation of 2-Bromo-4-(trifluoromethyl)phenol (Predicted, based on standard Williamson Ether Synthesis protocols[9][10][11])

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-4-(trifluoromethyl)phenol (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 eq.), to the solution. For phenols, a moderately strong base is sufficient to generate the nucleophilic phenoxide.[11]

-

To this mixture, add benzyl bromide (1.1 eq.) dropwise.

-

Heat the reaction mixture to approximately 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.

Caption: Synthetic workflow for 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is primarily centered around the reactivity of the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles.[12]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. It is anticipated that 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene would be an excellent substrate for such transformations, coupling with a variety of aryl and heteroaryl boronic acids or their esters.[3][4]

Generalized Protocol for Suzuki-Miyaura Coupling (Predicted, based on analogous systems[3][13])

-

In a reaction vessel, combine 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

-

Heat the reaction mixture under an inert atmosphere, monitoring for completion by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

Sources

- 1. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, CasNo.200956-32-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, CasNo.200956-32-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. 1-BENZYLOXY-2-BROMO-4-TRIFLUOROMETHYLBENZENE | 200956-32-7 [chemicalbook.com]

- 7. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene [cymitquimica.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffolding Molecule

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, identified by its CAS number 200956-32-7, has emerged as a significant intermediate in the synthesis of complex therapeutic agents. Its unique trifecta of functional groups—a bulky, yet cleavable benzyloxy protecting group, a reactive bromine atom poised for cross-coupling, and an electron-withdrawing trifluoromethyl group—renders it an invaluable tool for medicinal chemists. The trifluoromethyl moiety is particularly noteworthy for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromo-substituent serves as a versatile handle for the construction of intricate molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is fundamental to its effective application.

| Property | Value | Source(s) |

| CAS Number | 200956-32-7 | [1] |

| Molecular Formula | C₁₄H₁₀BrF₃O | [1] |

| Molecular Weight | 331.13 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 336.5 ± 42.0 °C | [3] |

| Predicted Density | 1.479 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [1] |

While experimentally determined spectroscopic data for 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is not widely published in peer-reviewed literature, its structural features suggest characteristic spectral signatures. Based on analogous compounds, the following are expected:

-

¹H NMR: The spectrum would feature signals for the aromatic protons of both the benzene and benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons.

-

¹³C NMR: The spectrum would display distinct signals for all 14 carbon atoms. The carbon attached to the bromine atom would be downfield, and the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A prominent fragment would likely correspond to the loss of the benzyl group.[4][5]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for aromatic C-H stretching, C=C ring stretching, the C-O-C ether linkage, and the strong C-F stretching of the trifluoromethyl group.[6]

Synthesis and Purification: A Robust Two-Step Approach

The synthesis of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is typically achieved through a reliable two-step sequence, commencing with the benzylation of a commercially available phenol followed by regioselective bromination.

Detailed Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is based on established methodologies for the benzylation of phenols.

Materials:

-

2-Bromo-4-(trifluoromethyl)phenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-bromo-4-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.

Reactivity Profile and Key Applications in Synthesis

The synthetic utility of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is primarily centered around the reactivity of its carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This intermediate is extensively used in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational methods for C-C and C-N bond formation, respectively.[3][7][8] These reactions are instrumental in the synthesis of biaryl and arylamine scaffolds, which are prevalent in many kinase inhibitors.[2][9]

Exemplary Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methodologies for Suzuki-Miyaura cross-coupling reactions.[8]

Materials:

-

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

To a round-bottom flask, add 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Add a mixture of toluene (8 mL) and water (2 mL).

-

Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 100°C) and stir for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Exemplary Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established methodologies for Buchwald-Hartwig amination.[7][10]

Materials:

-

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

-

Amine (primary or secondary)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

-

Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

-

Add the anhydrous solvent (5 mL).

-

Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110°C for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors

The trifluoromethylphenyl motif is a privileged scaffold in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][9] 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene serves as a key starting material for the synthesis of various heterocyclic cores that form the basis of these inhibitors. The benzyloxy group can be retained in the final molecule or deprotected at a later stage to reveal a phenol, which can be a key pharmacophoric feature or a point for further functionalization.

Safety and Handling

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13]

Conclusion

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a strategically designed and highly versatile building block for organic synthesis. Its unique combination of a protected phenol, a reactive bromine atom, and a trifluoromethyl group makes it an ideal starting material for the construction of complex molecules, particularly in the field of medicinal chemistry. The robust and well-established reactivity of this compound in palladium-catalyzed cross-coupling reactions provides a reliable platform for the synthesis of diverse libraries of compounds for drug discovery, most notably in the development of novel kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in advancing pharmaceutical research.

References

-

Amadis Chemical. (n.d.). 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene CAS NO.200956-32-7. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from the NIST WebBook [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

spectroscopic data for 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Spectroscopic Profile of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

Introduction

In the landscape of modern drug discovery and materials science, the unequivocal structural elucidation of synthetic intermediates is a cornerstone of successful research and development. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a key building block, valued for its trifluoromethyl and bromo moieties that serve as versatile handles for introducing fluorine into target molecules and for engaging in cross-coupling reactions, respectively. Its molecular formula is C₁₄H₁₀BrF₃O, with a molecular weight of 331.13 g/mol .[1] This guide provides a comprehensive, predictive analysis of the spectroscopic data expected for this compound. As direct experimental spectra are not widely published, we will leverage established spectroscopic principles and data from closely related structural analogs to construct a reliable analytical profile. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to confirm the identity and purity of this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The structure of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene integrates several key functional groups that each impart distinct and predictable signatures across various spectroscopic techniques. Understanding this structure is the first step in interpreting its spectral data.

-

A 1,2,4-Trisubstituted Aromatic Ring: The substitution pattern dictates the splitting of proton signals in ¹H NMR and influences the chemical shifts of the aromatic carbons in ¹³C NMR.

-

A Benzyloxy Group (-OCH₂Ph): This group introduces a characteristic singlet for the benzylic protons (-CH₂) in the ¹H NMR spectrum and a prominent ether C-O stretch in the IR spectrum. Its most significant impact is in mass spectrometry, where it typically directs fragmentation to produce a tropylium ion at m/z 91.

-

A Bromine Atom (-Br): As a moderately deactivating, ortho-para directing group, it influences the electronic environment of the aromatic ring. In mass spectrometry, the presence of a single bromine atom results in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.

-

A Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group strongly influences the chemical shifts of nearby nuclei. It produces a single, sharp resonance in the ¹⁹F NMR spectrum and causes a characteristic quartet splitting for the carbon to which it is attached in the ¹³C NMR spectrum.

Caption: Molecular structure of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of the molecule. The analysis is broken down into ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the range of 0-10 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Use a spectral window appropriate for aromatic trifluoromethyl groups (e.g., -50 to -80 ppm). Chemical shifts are typically referenced externally to a standard like CFCl₃ (0 ppm).[2]

¹H NMR: Predicted Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the core ring, the benzylic protons, and the protons of the benzyl group's phenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.7 | d | 1H | H-3 | This proton is ortho to the electron-withdrawing CF₃ group, causing a downfield shift. It will be split by H-5. |

| ~ 7.4 - 7.5 | dd | 1H | H-5 | Coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~ 7.0 - 7.1 | d | 1H | H-6 | This proton is ortho to the electron-donating benzyloxy group, causing an upfield shift relative to the other aromatic protons. |

| ~ 7.3 - 7.5 | m | 5H | Benzyl -C₆H ₅ | Protons of the unsubstituted benzyl ring, typically appearing as a complex multiplet. |

| ~ 5.2 | s | 2H | -O-CH₂ -Ph | The benzylic protons are adjacent to an oxygen and a phenyl group, appearing as a characteristic singlet in this region. |

Rationale based on data from analogous compounds such as 1-bromo-4-(trifluoromethyl)benzene and various benzyloxy-substituted aromatics.[3][4]

¹³C NMR: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms and crucial information about their chemical environment. The carbon attached to the CF₃ group is expected to be split into a quartet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |

| ~ 155 | s | C-1 (C-O) | The carbon atom directly bonded to the electronegative oxygen of the ether linkage is significantly deshielded. |

| ~ 115 | s | C-2 (C-Br) | Carbon attached to bromine. |

| ~ 135 | s | C-3 | Aromatic CH. |

| ~ 125 | q, ¹JCF ≈ 272 Hz | C F₃ | The trifluoromethyl carbon shows a very large one-bond coupling to fluorine, appearing as a quartet. |

| ~ 128 | q, ²JCF ≈ 33 Hz | C-4 (C-CF₃) | The carbon attached to the CF₃ group is also coupled, but with a smaller two-bond coupling constant. |

| ~ 129 | s | C-5 | Aromatic CH. |

| ~ 118 | s | C-6 | Aromatic CH. |

| ~ 71 | s | -O-C H₂-Ph | The aliphatic benzylic carbon. |

| ~ 136 | s | Benzyl ipso-C | The carbon of the benzyl phenyl ring attached to the CH₂ group. |

| ~ 127 - 129 | s | Benzyl ortho, meta, para-C | Carbons of the benzyl phenyl ring. |

Rationale based on data from analogous compounds like 1-butoxy-4-(trifluoromethyl)benzene, which shows the characteristic C-CF₃ and CF₃ carbon signals.[4]

¹⁹F NMR: Predicted Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds and provides a clear, unambiguous signal for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ -63 | s | 3F | -CF₃ | Aromatic trifluoromethyl groups typically resonate in this region.[5] In a proton-decoupled spectrum, this will appear as a sharp singlet. The chemical shift is similar to that observed for 1-bromo-4-(trifluoromethyl)benzene (-62.8 ppm).[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for instance, starting at 100°C and ramping to 280°C.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Predicted Fragmentation Pathway

The benzyloxy moiety is expected to dominate the fragmentation pattern.

Caption: Predicted primary fragmentation pathway in EI-MS.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Rationale |

| 330 / 332 | [C₁₄H₁₀BrF₃O]⁺ (Molecular Ion) | The M⁺ and M+2 peaks appear in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | This is the most common and stable fragment from benzyl ethers, resulting from the cleavage of the C-O bond. It is often the base peak (most intense signal). |

| 239 / 241 | [C₇H₃BrF₃O]⁺ | This fragment results from the loss of the benzyl radical from the molecular ion. The Br isotope pattern is retained. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzyl group. |

This fragmentation pattern is a well-established characteristic of benzyl ethers and bromo-aromatic compounds.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1600, 1500 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1350 - 1100 | Strong | C-F Stretch (from CF₃ group) |

| 1250 - 1200 | Strong | Aryl-O-C Asymmetric Stretch |

| 600 - 500 | Medium-Weak | C-Br Stretch |

These assignments are based on established correlation tables for IR spectroscopy.[9][10] The C-F stretches of the trifluoromethyl group are typically very strong and can be a dominant feature of the spectrum.

Conclusion

The comprehensive spectroscopic profile of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is highly characteristic. The ¹H NMR spectrum will clearly resolve the three protons on the substituted ring and the benzylic singlet. The ¹³C NMR will confirm the carbon count and show the distinctive quartet for the CF₃ carbon. A single resonance near -63 ppm in the ¹⁹F NMR spectrum provides unambiguous evidence of the trifluoromethyl group. Finally, mass spectrometry will confirm the molecular weight and the presence of bromine via the isotopic pattern, with a dominant base peak at m/z 91 confirming the benzyloxy moiety. Collectively, these techniques provide a robust and self-validating system for the unequivocal identification and quality assessment of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1-BENZYLOXY-2-BROMO-4-TRIFLUOROMETHYLBENZENE | 200956-32-7 [chemicalbook.com]

- 2. colorado.edu [colorado.edu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. azom.com [azom.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, including the influence of various substituents on proton chemical shifts and coupling constants. It further presents a detailed, field-proven protocol for sample preparation and data acquisition. The guide synthesizes theoretical knowledge with practical application, ensuring a robust understanding of how to approach the structural elucidation of this complex molecule using ¹H NMR spectroscopy.

Introduction: The Structural Significance of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound featuring a complex interplay of electronic and steric effects. Its structure incorporates a benzyloxy ether, a bromine atom, and a trifluoromethyl group, all of which impart distinct electronic characteristics to the benzene ring. Understanding the precise arrangement of these groups is critical for its application in synthetic chemistry and drug discovery, where it may serve as a key intermediate or building block.

¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules.[1][2][3] By analyzing the chemical environment of each proton, we can confirm the substitution pattern and overall molecular integrity. This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, explaining the causality behind the expected chemical shifts, multiplicities, and coupling constants.

Theoretical Prediction and Spectral Analysis

The ¹H NMR spectrum of an organic molecule is governed by the chemical environment of its protons. For substituted benzenes, the chemical shift of aromatic protons is influenced by the electron-donating or electron-withdrawing nature of the substituents.[4][5][6]

Analysis of Substituent Effects

The 1,2,4-trisubstituted benzene ring of the target molecule contains three distinct aromatic protons, along with protons from the benzyloxy group. The electronic effects of the substituents are as follows:

-

Benzyloxy Group (-OCH₂Ph): The ether oxygen is an electron-donating group (EDG) through resonance, which tends to shield protons, particularly at the ortho and para positions, shifting their signals upfield.[6]

-

Bromine Atom (-Br): Halogens are electron-withdrawing groups (EWGs) through induction but weakly electron-donating through resonance. The net effect is deactivating and deshielding, causing a downfield shift for nearby protons.[7][8]

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deshields protons on the aromatic ring, especially at the ortho and para positions, resulting in a significant downfield shift.[9][10]

The combination of these effects allows for a logical prediction of the chemical shifts for the three aromatic protons, denoted as H-3, H-5, and H-6.

Predicted Chemical Shifts (δ) and Multiplicities

Based on the additive effects of the substituents, the following spectral features are predicted:

-

Benzylic Protons (-CH₂-): These two protons are chemically equivalent and adjacent to an electronegative oxygen atom but have no neighboring protons. They are expected to appear as a sharp singlet (s) significantly downfield, estimated in the range of 5.1 - 5.3 ppm .

-

Benzyloxy Phenyl Protons (-C₆H₅): The five protons on the phenyl ring of the benzyloxy group are in a relatively unperturbed environment. They will likely appear as a complex multiplet (m) in the standard aromatic region, around 7.3 - 7.5 ppm .[11]

-

Aromatic Proton H-6: This proton is ortho to the electron-donating benzyloxy group and meta to the electron-withdrawing CF₃ group. The shielding effect of the ether will dominate, making this the most upfield of the three aromatic protons. It is coupled to H-5 (ortho coupling), and will therefore appear as a doublet (d) . Predicted chemical shift: ~7.0 ppm .

-

Aromatic Proton H-3: This proton is ortho to the deshielding bromine atom and para to the strongly deshielding CF₃ group. It is expected to be significantly downfield. It exhibits meta coupling to H-5, which is typically small (2-3 Hz).[4][12] This will result in a doublet (d) with a small coupling constant. Predicted chemical shift: ~7.6 ppm .

-

Aromatic Proton H-5: This proton is positioned ortho to the potent CF₃ group and meta to the bromine atom. The powerful deshielding from the adjacent CF₃ group will make this the most downfield proton on the ring. It is coupled to H-6 (ortho coupling, J ≈ 7-10 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz), which will split the signal into a doublet of doublets (dd) .[4] Predicted chemical shift: ~7.8 ppm .

Predicted Spin-Spin Coupling

The interactions between the aromatic protons on the main ring give rise to the observed splitting patterns. The diagram below illustrates these relationships.

Caption: Predicted spin-spin coupling for aromatic protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution, artifact-free spectrum. This protocol is a self-validating system designed for accuracy and reproducibility.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.[13][14] For small molecules, this concentration provides an excellent signal-to-noise ratio without causing significant line broadening.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Deuterated solvents are crucial to avoid large solvent signals that can obscure analyte peaks and to provide a lock signal for the spectrometer.[15][16]

-

Dissolution: Prepare the sample in a clean, dry vial. Add the solvent to the analyte and gently agitate until the solid is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[14][17]

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[13] This step prevents magnetic field distortions that can degrade spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring the spectrum on a modern FT-NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Causality Behind Parameter Choices:

-

Locking and Shimming: The deuterium "lock" compensates for magnetic field drift, ensuring stable resonance frequencies.[16] Shimming optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving narrow linewidths and high resolution.[15]

-

Acquisition Time (AQ): An AQ of 3-4 seconds is typically sufficient to allow the Free Induction Decay (FID) signal to decay into the noise, ensuring good digital resolution.[18][19]

-

Relaxation Delay (D1): A delay of 2-5 seconds allows for nearly complete relaxation of the protons back to their equilibrium state before the next pulse. This is vital for accurate integration and quantitative analysis.

-

Number of Scans (NS): Co-adding multiple scans (e.g., 8 or 16) improves the signal-to-noise ratio (S/N), which is proportional to the square root of the number of scans. This is useful for detecting weak signals or for samples at low concentrations.

Data Summary and Visualization

The predicted ¹H NMR data for 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is summarized in the table below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-5 | ~7.8 | dd | Jortho ≈ 8.0, Jmeta ≈ 2.0 | 1H |

| H-3 | ~7.6 | d | Jmeta ≈ 2.0 | 1H |

| -C₆H₅ (Benzyloxy) | 7.3 - 7.5 | m | - | 5H |

| H-6 | ~7.0 | d | Jortho ≈ 8.0 | 1H |

| -CH₂- (Benzylic) | 5.1 - 5.3 | s | - | 2H |

The molecular structure with proton assignments is shown below for clarity.

Caption: Structure of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene. (Note: A placeholder image is used here; in a real scenario, the chemical structure would be rendered).

Conclusion

The ¹H NMR spectrum of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is complex yet predictable through a systematic analysis of substituent effects. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the effects of the bromine and benzyloxy substituents, creates a distinct and well-resolved pattern of signals for the aromatic protons. The benzylic methylene and the benzyloxy phenyl protons provide additional characteristic signals that confirm the molecule's identity. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum that aligns with the theoretical predictions outlined in this guide, enabling unambiguous structural confirmation.

References

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Durham University Chemistry Department. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Chem LibreTexts. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

McCoy, M. A., & Gesell, J. J. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Protein science : a publication of the Protein Society, 20(5), 934–944. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(2), 460. Retrieved from [Link]

-

Monakhova, Y. B., & Diehl, B. W. K. (2017). Practical Guide for Selection of ¹H qNMR Acquisition and Processing Parameters Confirmed by Automated Spectra Evaluation. Magnetic Resonance in Chemistry, 55(11), 996-1005. Retrieved from [Link]

-

Chem LibreTexts. (2020). Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1279-1284. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default ¹H Parameters. Chemistry Department NMR Facility. Retrieved from [Link]

- Brugel, W. (1979). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Heyden.

-

Bruker. (n.d.). The Acquisition Parameters. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. Retrieved from [Link]

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

-

Chem LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: NMR Bibliography. Retrieved from [Link]

-

Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. Retrieved from [Link]

-

Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]

-

ResearchGate. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ACS Publications. (2009). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Retrieved from [Link]

-

University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

AIP Publishing. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. The Journal of Chemical Physics. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2000). Primary Studies on Variation in Position of Trifluoromethyl Groups in Several Aromatic Group-14 Derivatives by 19F-NMR Spectroscopy. Retrieved from [Link]

-

Chem LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

Chem LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Molecules. Retrieved from [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. ijirset.com [ijirset.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds | CHIMIA [chimia.ch]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. organomation.com [organomation.com]

- 15. depts.washington.edu [depts.washington.edu]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. scribd.com [scribd.com]

- 18. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry and drug development. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its predicted fragmentation behavior and a robust protocol for its analysis.

Introduction: Unveiling the Molecular Identity

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, with the chemical formula C₁₄H₁₀BrF₃O and a molecular weight of 331.13 g/mol , presents a unique analytical challenge due to its combination of a benzyloxy ether linkage, a bromine atom, and a trifluoromethyl group on an aromatic core.[1] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide will delve into the predicted electron ionization (EI) fragmentation pathways of this compound, underpinned by established principles of mass spectrometry, and provide a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

In the absence of a publicly available experimental mass spectrum for 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, this section outlines the predicted fragmentation patterns based on the known behavior of its constituent functional groups. Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation that provides valuable structural information.[2]

The initial event in EI-MS is the removal of an electron from the molecule to form a molecular ion (M⁺•). For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic system. A key characteristic to anticipate is the isotopic signature of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a pair of peaks (M⁺• and M+2⁺•) of nearly equal intensity for the molecular ion and any bromine-containing fragments, which is a definitive diagnostic feature.[3][4]

The primary fragmentation pathways are predicted to be driven by the cleavage of the weakest bonds and the formation of stable carbocations and neutral losses.

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage and Tropylium Ion Formation: The most anticipated fragmentation is the cleavage of the C-O bond of the benzyloxy group. This results in the formation of a benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable, aromatic tropylium ion.[5][6][7][8][9] This will produce a prominent base peak at m/z 91 . The stability of the tropylium ion is a major driving force for this fragmentation pathway in compounds containing a benzyl moiety.[5][6][7][8][9]

-

Formation of the Brominated Trifluoromethylphenoxy Radical Cation: The other part of the molecule resulting from the benzylic cleavage would be the 2-bromo-4-(trifluoromethyl)phenoxy radical.

-

Loss of Bromine and Trifluoromethyl Groups: Subsequent fragmentation of the aromatic core is expected. This can involve the loss of the bromine atom (Br•) or the trifluoromethyl group (•CF₃). The loss of a bromine radical from the molecular ion would result in a fragment at m/z 252 (for ⁷⁹Br). The loss of a trifluoromethyl radical would lead to a fragment at m/z 262.

-

Fragmentation of the Aromatic Ring: Aromatic rings can undergo characteristic fragmentations, often involving the loss of acetylene (C₂H₂).[10]

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene under electron ionization.

Caption: Predicted EI fragmentation of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.

Tabulated Summary of Predicted Key Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

| 331/333 | [C₁₄H₁₀BrF₃O]⁺• | - | Molecular ion (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine. |

| 91 | [C₇H₇]⁺ | C₇H₃BrF₃O• | Tropylium ion, often the base peak for benzyl-containing compounds.[5][6][7][8][9] |

| 240/242 | [C₇H₃BrF₃O]⁺• | C₇H₇• | 2-bromo-4-(trifluoromethyl)phenoxy radical cation. |

| 252 | [C₁₄H₁₀F₃O]⁺ | Br• | Loss of a bromine radical from the molecular ion. |

| 262/264 | [C₁₃H₁₀BrO]⁺• | CF₃• | Loss of a trifluoromethyl radical from the molecular ion. |

Experimental Protocol: A Self-Validating System for Analysis

This section provides a detailed, step-by-step methodology for the analysis of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

I. Sample Preparation

The quality of the mass spectrometric data is directly dependent on the purity of the sample and the appropriateness of the preparation method.

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.

-

Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. From this, create a working solution of approximately 10-100 µg/mL. The optimal concentration may require some empirical determination to avoid detector saturation.

-

Filtration: If the sample contains any particulate matter, filter the solution through a 0.22 µm PTFE syringe filter before injection to prevent contamination of the GC inlet and column.

II. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with a capillary column and an electron ionization source.

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/splitless injector.

-

Injection Mode: Splitless for trace analysis or a high split ratio (e.g., 50:1) for more concentrated samples.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[11]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5-10 minutes at 300 °C.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[11]

-

Ion Source Temperature: 230-250 °C.[12]

-

Transfer Line Temperature: 280-300 °C.[12]

-

Mass Scan Range: m/z 40-500. A lower starting mass can be used to observe smaller fragments, but m/z 40 is often sufficient to exclude background noise from air and water.

-

Solvent Delay: 3-5 minutes, depending on the solvent elution time, to protect the filament from solvent overload.

III. Data Acquisition and Analysis

-

Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Processing:

-

Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte and assess the presence of any impurities.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

-

Background Subtraction: Perform background subtraction to obtain a clean mass spectrum of the compound.

-

Interpretation: Analyze the fragmentation pattern, identifying the molecular ion peak (and its M+2 isotope peak) and the key fragment ions as predicted. Compare the observed spectrum with the predicted fragmentation pathways.

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the analytical process.

Caption: Workflow for the GC-MS analysis of 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.

Conclusion: A Predictive Yet Practical Framework

This in-depth technical guide provides a comprehensive framework for understanding and executing the mass spectrometric analysis of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene. While the fragmentation analysis presented is predictive, it is firmly grounded in the established principles of mass spectrometry and the known behavior of analogous chemical structures. The detailed experimental protocol offers a robust and self-validating methodology for researchers to obtain high-quality, reproducible data. By combining the theoretical predictions with the practical experimental design, this guide serves as a valuable resource for scientists and professionals engaged in the characterization of complex organic molecules.

References

-

Bhandari, D. et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Institutes of Health. [Link]

-

ChemEurope.com (2026). Tropylium ion.[Link]

-

Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]

-

IRAP & LCPQ (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+.[Link]

-

McLafferty, F. W. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. UCLA Chemistry. [Link]

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry.[Link]

-

TDI-Brooks (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.[Link]

-

University of Calgary (n.d.). Radicals and Mass Spectrometry (MS) Spring 2021.[Link]

Sources

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 2. pubs.aip.org [pubs.aip.org]

- 3. agilent.com [agilent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 8. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

- 9. Tropylium_ion [chemeurope.com]

- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tdi-bi.com [tdi-bi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

commercial availability of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene: Commercial Availability, Synthesis, and Applications for the Research Scientist

Introduction

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, which features a trifluoromethyl group, a bromine atom, and a benzyloxy ether on a benzene ring, makes it a highly versatile synthetic intermediate. The strategic placement of these functional groups offers multiple reaction sites, enabling the construction of complex molecular architectures.

The trifluoromethyl (-CF3) group is a crucial moiety in modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the benzyloxy group can serve as a stable protecting group for a phenol or act as a pharmacophore itself, participating in key binding interactions with biological targets.[2] The presence of the bromine atom provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the , outlines its key physicochemical properties, presents a robust, generalized synthetic protocol, and discusses its applications and safe handling.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful use in research. The following tables summarize the key identifiers and reported properties for 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 200956-32-7 | [3][4][5] |

| Molecular Formula | C₁₄H₁₀BrF₃O | [4][5] |

| Molecular Weight | 331.13 g/mol | [4][6] |

| IUPAC Name | 2-bromo-1-(phenylmethoxy)-4-(trifluoromethyl)benzene | [4] |

| Synonyms | Benzene, 2-bromo-1-(phenylmethoxy)-4-(trifluoromethyl)- |[4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Powder or liquid | [5] |

| Purity | ≥97% | [5] |

| Boiling Point | 336.5 ± 42.0 °C (Predicted) | [4] |

| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | 2-8°C or sealed in a dry, room temperature environment |[4][6] |

Note: The physicochemical properties, particularly appearance, may vary slightly between suppliers. Researchers are advised to consult the certificate of analysis provided by the vendor for batch-specific data.

Section 2: Commercial Availability and Procurement

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is readily available from a variety of chemical suppliers that specialize in providing building blocks for research and development. It is typically sold in quantities ranging from milligrams to multiple grams. For larger, bulk quantities, inquiries should be made directly with the suppliers.

Table 3: Selected Commercial Suppliers

| Supplier | CAS Number | Purity | Available Quantities |

|---|---|---|---|

| National Analytical Corporation | 200956-32-7 | Not specified | From 1 gram |

| ChemicalBook | 200956-32-7 | Not specified | Lists multiple suppliers |

| AK Scientific, Inc. | 200956-32-7 | Not specified | 250mg, 1g, 5g |

| Amadis Chemical | 200956-32-7 | 97% | From 10 milligrams |

| BLDpharm | 1429027-74-6* | Not specified | Inquire for details |

Note: BLDpharm lists a different CAS number for a structurally identical compound, which may indicate a different supplier or batch registration. It is crucial to verify the structure and CAS number with the supplier before purchase.

The procurement process for a specialized chemical like this typically follows a standard workflow for research laboratories.

Caption: Standard procurement workflow for a research chemical.

Section 3: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway